molecular formula C19H20Cl2O2 B12372427 5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol

5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol

Katalognummer: B12372427
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: AUJNRGORQMIJCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclohexylmethyl group attached to a phenol ring, which is further substituted with a 2,4-dichlorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol typically involves multi-step organic reactions. One common method includes the alkylation of 2-(2,4-dichlorophenoxy)phenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or ethers.

Wissenschaftliche Forschungsanwendungen

5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Dichlorophenoxy)phenol: Lacks the cyclohexylmethyl group, resulting in different reactivity and properties.

    5-(Cyclohexylmethyl)phenol: Lacks the dichlorophenoxy group, affecting its biological activity.

    2,4-Dichlorophenol: A simpler structure with distinct chemical behavior.

Uniqueness

5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol is unique due to the combination of the cyclohexylmethyl and dichlorophenoxy groups, which confer specific chemical and biological properties not observed in similar compounds.

Eigenschaften

Molekularformel

C19H20Cl2O2

Molekulargewicht

351.3 g/mol

IUPAC-Name

5-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol

InChI

InChI=1S/C19H20Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h6-9,11-13,22H,1-5,10H2

InChI-Schlüssel

AUJNRGORQMIJCP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.